molecular formula C20H26N2O6S B5126526 2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide

2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide

Cat. No.: B5126526
M. Wt: 422.5 g/mol
InChI Key: KATPJZAGWGRTLA-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonyl group, a dimethoxyaniline moiety, and an acetamide group, making it a unique molecule with diverse chemical properties.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O6S/c1-20(2,14-23)21-19(24)13-22(29(25,26)16-8-6-5-7-9-16)17-12-15(27-3)10-11-18(17)28-4/h5-12,23H,13-14H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATPJZAGWGRTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)CN(C1=C(C=CC(=C1)OC)OC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide typically involves multiple steps:

    Formation of the benzenesulfonyl group: This can be achieved by reacting benzenesulfonyl chloride with aniline derivatives under basic conditions.

    Introduction of the dimethoxyaniline moiety: This step involves the methoxylation of aniline derivatives using methanol and a suitable catalyst.

    Acetamide formation: The final step involves the reaction of the intermediate product with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, leading to the formation of amines or thiols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or thiols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may serve as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.

    Drug Development: Its unique structure makes it a potential candidate for drug discovery and development, particularly in targeting specific biological pathways.

Medicine

    Therapeutic Agents: The compound’s potential as a therapeutic agent can be explored for treating various diseases, including cancer and infectious diseases.

Industry

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic molecules.

    Pharmaceuticals: Its role in the production of pharmaceutical compounds can be significant, given its diverse chemical properties.

Mechanism of Action

The mechanism by which 2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to active sites or allosteric sites, altering the function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
  • N-fluorobenzenesulfonimide
  • 4-amino-2,5-dimethoxy-N-phenyl-benzenesulfonamide

Uniqueness

Compared to similar compounds, 2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide stands out due to its unique combination of functional groups. This combination imparts

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